chemical and physical properties of 3-hexynal
chemical and physical properties of 3-hexynal
An In-depth Technical Guide to 3-Hexynal: Properties, Synthesis, and Reactivity
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 3-hexynal (CAS No. 89533-67-5), a bifunctional molecule featuring both an aldehyde and an internal alkyne. For researchers, synthetic chemists, and professionals in drug development, 3-hexynal represents a versatile, albeit not widely documented, building block. Its unique structure allows for selective chemical transformations, making it a valuable intermediate in the synthesis of complex organic molecules. This document consolidates available physicochemical data, predicts spectroscopic characteristics, explores plausible synthetic routes and key chemical reactions, and outlines protocols for its characterization and safe handling.
Introduction and Molecular Overview
3-Hexynal, systematically named hex-3-ynal, is a six-carbon unsaturated aldehyde.[1] The molecule's architecture is defined by a terminal aldehyde group and a carbon-carbon triple bond located at the C-3 position. This arrangement of functional groups imparts a unique reactivity profile, enabling orthogonal chemical strategies where one group can be manipulated while the other remains intact or is protected. While its close analog, (Z)-3-hexenal (leaf aldehyde), is a well-known natural product responsible for the scent of freshly cut grass, 3-hexynal is primarily of interest as a synthetic intermediate.[2] Its potential lies in its capacity to be transformed into a variety of structures, including cis- or trans-alkenes, saturated chains, or more complex heterocyclic systems, which are foundational in medicinal chemistry and materials science.
Physicochemical and Computed Properties
Direct experimental data for 3-hexynal is sparse in publicly available literature. However, its fundamental properties can be reliably computed based on its structure. These properties are essential for planning reactions, purification, and for understanding its physical behavior.
| Property | Value | Source |
| Molecular Formula | C₆H₈O | PubChem[1] |
| IUPAC Name | hex-3-ynal | PubChem[1] |
| Molecular Weight | 96.13 g/mol | PubChem[1] |
| Canonical SMILES | CCC#CCC=O | PubChem[1] |
| InChI | InChI=1S/C6H8O/c1-2-3-4-5-6-7/h6H,2,5H2,1H3 | PubChem[1] |
| InChIKey | SVLWJKVZOYJHOY-UHFFFAOYSA-N | PubChem[1] |
| CAS Number | 89533-67-5 | PubChem[1] |
| XLogP3 | 0.9 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
Spectroscopic Characterization: A Predictive Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals. The aldehydic proton (-CHO) would appear significantly downfield, typically in the δ 9.5-10.0 ppm range, as a triplet due to coupling with the adjacent CH₂ group. The methylene protons alpha to the aldehyde (C2-H₂) would likely resonate around δ 2.5 ppm. The methylene protons adjacent to the alkyne (C5-H₂) would be slightly more shielded, appearing around δ 2.2 ppm. The terminal methyl protons (C6-H₃) would be the most upfield, around δ 1.1 ppm, appearing as a triplet.
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¹³C NMR: The carbon spectrum would be characterized by the aldehydic carbonyl carbon, expected far downfield (~200 ppm). The two sp-hybridized carbons of the alkyne (C3 and C4) would appear in the δ 70-90 ppm range. The remaining sp³-hybridized carbons would resonate in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum provides direct evidence of the key functional groups.[4]
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C=O Stretch: A strong, sharp absorption band characteristic of the aldehyde carbonyl group is expected between 1720-1740 cm⁻¹.
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Aldehydic C-H Stretch: Two weak to medium bands are anticipated around 2820 cm⁻¹ and 2720 cm⁻¹. The presence of both is highly indicative of an aldehyde.
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C≡C Stretch: A weak absorption band for the internal, relatively symmetric alkyne is expected in the 2100-2260 cm⁻¹ region. Its intensity may be low due to the small change in dipole moment during the vibration.[4]
Mass Spectrometry (MS)
Electron Impact Mass Spectrometry (EI-MS) would provide the molecular weight and structural information through fragmentation patterns.[5]
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Molecular Ion (M⁺): The molecular ion peak would be observed at m/z = 96, corresponding to the molecular weight of C₆H₈O.
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Fragmentation: Common fragmentation pathways would include the loss of the aldehydic proton (M-1), loss of an ethyl group (M-29) from the alkyne side, and cleavage alpha to the carbonyl group, leading to characteristic acylium ions.[4]
Workflow for Spectroscopic Analysis
Caption: General workflow for the spectroscopic identification of 3-hexynal.
Synthesis and Chemical Reactivity
Synthetic Approaches
The synthesis of 3-hexynal can be approached through several established organic chemistry transformations.
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Oxidation of 3-Hexyn-1-ol: A straightforward method involves the selective oxidation of the corresponding primary alcohol, 3-hexyn-1-ol. Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are well-suited for this transformation, as they are mild enough to avoid over-oxidation to the carboxylic acid and will not affect the alkyne.
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Eschenmoser-Tanabe Fragmentation: A more sophisticated approach involves the fragmentation of an appropriate α,β-epoxyketone precursor. This reaction, driven by the formation of stable nitrogen gas, is a powerful method for generating yn-al or yn-one systems.[6] A procedure for a similar compound, 5-hexynal, has been well-documented in Organic Syntheses, providing a reliable template for this transformation.[6]
Core Reactivity
The dual functionality of 3-hexynal is the cornerstone of its utility in synthesis. The aldehyde and alkyne groups exhibit distinct and predictable reactivities.
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Reactions at the Aldehyde: The electrophilic carbonyl carbon is susceptible to nucleophilic attack. Standard aldehyde chemistry, including Wittig olefination, Grignard additions, reduction to 3-hexyn-1-ol (e.g., with NaBH₄), and oxidation to 3-hexynoic acid (e.g., with Jones reagent), can be readily performed.
-
Reactions at the Alkyne: The alkyne can undergo various addition and reduction reactions.
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Reduction to Alkenes: Selective reduction is a key transformation. Hydrogenation using Lindlar's catalyst (a poisoned palladium catalyst) will yield (Z)-3-hexenal (the cis-alkene).[7] Conversely, reduction with sodium in liquid ammonia (a dissolving metal reduction) will produce (E)-3-hexenal (the trans-alkene).[8]
-
Complete Reduction: Hydrogenation with a standard catalyst like Palladium on carbon (Pd/C) will reduce both the alkyne and the aldehyde, ultimately yielding 1-hexanol.
-
Hydration: Hydration of the alkyne (e.g., using HgSO₄ in aqueous acid) would lead to the formation of a ketone (hexan-3-one) after tautomerization of the initial enol intermediate.
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Caption: Key reactivity pathways of 3-hexynal.
Safety and Handling
No specific Safety Data Sheet (SDS) for 3-hexynal is widely available. Therefore, a risk assessment must be based on analogous compounds with similar functional groups, such as 3-hexanol and other flammable aldehydes.[9][10][11]
-
General Precautions: Handle in a well-ventilated area or a chemical fume hood.[10] Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[10]
-
Hazards:
-
Flammability: The compound is expected to be a flammable liquid and vapor.[9][11] Keep away from heat, sparks, open flames, and other ignition sources.[9] Use explosion-proof electrical equipment and take precautionary measures against static discharge.
-
Health: Likely to cause skin and serious eye irritation.[9] May be harmful if swallowed or inhaled. Avoid contact with skin and eyes and avoid breathing vapors.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[10]
Experimental Protocols
Protocol: Synthesis of 3-Hexynal via Oxidation of 3-Hexyn-1-ol
Causality: This protocol uses Pyridinium Chlorochromate (PCC), a mild oxidizing agent, to ensure the selective conversion of the primary alcohol to an aldehyde without affecting the sensitive alkyne moiety or causing over-oxidation to a carboxylic acid. Dichloromethane (DCM) is chosen as an inert solvent.
-
Setup: To a dry, round-bottom flask equipped with a magnetic stir bar, add anhydrous dichloromethane (DCM, 10 volumes relative to the alcohol).
-
Reagent Addition: Add PCC (1.5 equivalents) to the solvent. Stir to create a suspension.
-
Substrate Addition: Dissolve 3-hexyn-1-ol (1.0 equivalent) in a small amount of anhydrous DCM and add it dropwise to the stirring PCC suspension at room temperature. The reaction is typically exothermic, and the mixture will turn dark and thick.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 2-4 hours).
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether (20 volumes). Pass the mixture through a short plug of silica gel or Florisil to filter out the chromium byproducts. Wash the filter cake thoroughly with additional diethyl ether.
-
Purification: Combine the organic filtrates and carefully remove the solvent under reduced pressure using a rotary evaporator. The resulting crude aldehyde can be further purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 3-hexynal.
Protocol: General Procedure for NMR Spectroscopic Analysis
Causality: This protocol ensures a high-resolution spectrum by using a deuterated solvent to avoid large solvent signals and adding a known standard for accurate chemical shift referencing.[12]
-
Sample Preparation: Accurately weigh 10-20 mg of the purified 3-hexynal sample into a clean, dry vial.
-
Dissolution: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) to the vial. TMS serves as the internal standard (δ 0.00 ppm).
-
Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Acquisition: Insert the NMR tube into the spectrometer. Acquire the ¹H spectrum using standard parameters. For ¹³C NMR, a longer acquisition time may be necessary due to the lower natural abundance of the ¹³C isotope.
-
Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform. Phase and baseline correct the spectrum and integrate the signals for the ¹H spectrum.
Conclusion
3-Hexynal is a potent synthetic intermediate whose value lies in the orthogonal reactivity of its aldehyde and alkyne functional groups. While detailed experimental data on the compound itself is limited, its properties, reactivity, and spectroscopic signatures can be confidently predicted from established chemical principles. This guide provides the foundational knowledge for researchers and drug development professionals to effectively synthesize, characterize, and utilize 3-hexynal as a versatile building block in the creation of novel and complex molecular architectures.
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